1-Iodo-1H,1H-perfluorohexane

Catalog No.
S756696
CAS No.
335-50-2
M.F
C6H2F11I
M. Wt
409.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-1H,1H-perfluorohexane

CAS Number

335-50-2

Product Name

1-Iodo-1H,1H-perfluorohexane

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane

Molecular Formula

C6H2F11I

Molecular Weight

409.97 g/mol

InChI

InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2

InChI Key

NVPYUCSZZRWYML-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I

1-Iodo-1H,1H-perfluorohexane is a synthetic organic compound with the molecular formula C6H2F11I. It belongs to the class of perfluoroalkyl iodides, characterized by a fully fluorinated carbon chain with an iodine substituent. The structure features a hexane backbone where all hydrogen atoms are replaced by fluorine atoms, except for one iodine atom at the terminal position. This unique configuration imparts distinctive physical and chemical properties, including high thermal stability, low surface tension, and resistance to chemical degradation.

  • Persistence: PFAIs are known to be very persistent in the environment, raising concerns about their potential for long-term effects.
  • Bioaccumulation: There is a possibility that 1-Iodo-1H,1H-perfluorohexane could bioaccumulate in living organisms due to its hydrophobicity.
  • Synthesis of Perfluorinated Materials

    Due to the presence of the reactive iodine group, 1-Iodoperfluorohexane can be used as a starting material for the synthesis of various perfluorinated materials. The carbon-iodine bond can be readily substituted with other functional groups, allowing researchers to create novel perfluorinated molecules with specific properties for applications in areas like lubricants, refrigerants, and pharmaceuticals [].

  • Study of Perfluorocarbon Interactions

    Perfluorocarbons are a class of compounds with unique properties, including high chemical and thermal stability. 1-Iodoperfluorohexane, as a perfluorinated molecule with a reactive end group, can be a valuable tool in studying how perfluorocarbons interact with other molecules and surfaces. This research can contribute to the development of new materials and technologies in fields like drug delivery and biomaterials.

  • Perfluoroalkyl Reference Standard

    Perfluoroalkyl substances (PFAS) are a group of man-made chemicals raising environmental concerns due to their persistence and potential health effects. 1-Iodoperfluorohexane, with its perfluorinated chain structure, could potentially serve as a reference standard for analytical techniques used to detect and quantify PFAS in environmental samples. However, further research is needed to determine its suitability for this application [].

Typical of organofluorine compounds. Notably, it can undergo copper-catalyzed arylation, where it reacts with aryl iodides to form aryl-substituted perfluoroalkanes. The general mechanism involves the formation of bis(perfluoroalkyl)zinc species through deprotonation and subsequent transmetallation with copper halides, leading to the desired coupling products .

The biological activity of 1-iodo-1H,1H-perfluorohexane is notable in biochemical research, particularly in proteomics. Its unique structure allows it to interact with various enzymes and proteins, potentially influencing biochemical pathways and cellular processes. Studies indicate that compounds like 1-iodo-1H,1H-perfluorohexane may exhibit properties that can be leveraged in drug development and therapeutic applications.

Several methods exist for synthesizing 1-iodo-1H,1H-perfluorohexane:

  • Direct Fluorination: This method involves the fluorination of iodoalkanes or alkenes using fluorinating agents under controlled conditions.
  • Copper-Catalyzed Reactions: Utilizing copper catalysts to facilitate the arylation of perfluoroalkanes with aryl iodides has been reported as an efficient synthetic route .
  • Electrophilic Substitution: This method can involve the substitution of hydrogen atoms in perfluoroalkanes with iodine through electrophilic aromatic substitution techniques.

1-Iodo-1H,1H-perfluorohexane has several applications:

  • Biochemical Research: It is used in proteomics for studying protein interactions and enzyme activities due to its ability to modify biomolecules without significantly altering their function .
  • Fluorinated Materials: Its properties make it suitable for developing advanced materials used in coatings and lubricants.
  • Pharmaceuticals: The compound can serve as an intermediate in the synthesis of pharmaceuticals that require fluorinated moieties for enhanced biological activity.

Interaction studies involving 1-iodo-1H,1H-perfluorohexane have shown its potential to bind with various biological targets. Research indicates that its unique fluorinated structure allows for specific interactions with enzyme active sites and receptor binding domains, making it a valuable tool in drug discovery and development.

Several compounds share structural similarities with 1-iodo-1H,1H-perfluorohexane. These include:

Compound NameMolecular FormulaUnique Features
1-Iodo-1H,1H-perfluorodecaneC10H4F21ILonger carbon chain; used in similar applications
2-Iodo-2H-perfluoropentaneC5F11IDifferent positioning of iodine; varied reactivity
2-Iodo-2H-perfluorobutaneC4F9IShorter chain; distinct physical properties

Uniqueness of 1-Iodo-1H,1H-perfluorohexane: Its unique combination of a six-carbon chain with a terminal iodine atom makes it particularly useful in biochemical applications compared to other similar compounds. The presence of multiple fluorine atoms enhances its stability and hydrophobicity, differentiating it from less fluorinated analogs.

1-Iodo-1H,1H-perfluorohexane possesses the molecular formula C6H2F11I, representing a six-carbon chain perfluoroalkyl iodide with a molecular weight of 409.97 grams per mole [1] [2]. The compound features a hexane backbone where eleven fluorine atoms replace hydrogen atoms at specific positions, with two hydrogen atoms remaining at the terminal carbon adjacent to the iodine substituent [2] [3]. This structural arrangement creates a partially fluorinated alkyl chain with the characteristic reactivity of the carbon-iodine bond [3].

The molecular structure exhibits eighteen heavy atoms, comprising six carbon atoms, eleven fluorine atoms, and one iodine atom [2]. The compound demonstrates a formal charge of zero and possesses four rotatable bonds, contributing to its structural flexibility [2]. The exact mass of the molecule is calculated as 409.90256 Daltons, with a monoisotopic mass of identical value [2].

The perfluorinated segment of the molecule imparts unique physicochemical properties, including high thermal stability and chemical resistance [4]. The presence of the iodine atom at the terminal position provides a reactive site for various chemical transformations while maintaining the stability conferred by the fluorinated carbon chain [3].

PropertyValueReference
Molecular Weight409.97 g/mol [1] [2]
Heavy Atom Count18 [2]
Rotatable Bond Count4 [2]
Exact Mass409.90256 Da [2]
Hydrogen Bond Acceptor Count11 [2]
Hydrogen Bond Donor Count0 [2]

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane [1] [2]. This nomenclature precisely describes the positions of the eleven fluorine atoms and the single iodine substituent on the six-carbon chain [1]. The naming convention follows standard IUPAC rules for organofluorine compounds, indicating the specific fluorination pattern and the location of the halogen substituent [2].

Alternative names commonly encountered in chemical literature and commercial sources include 1-Iodo-1H,1H-perfluorohexane, which emphasizes the partial fluorination pattern while indicating the presence of hydrogen atoms at the 1-position [5] [6]. Another designation, 1-Iodo-1H,1H-undecafluorohexane, explicitly states the number of fluorine atoms present in the molecule [5].

Structural Comparison with Related Compounds

Comparison with Perfluorohexyl Iodide (C6F13I)

Perfluorohexyl iodide, with the molecular formula C6F13I, represents the fully fluorinated analog of 1-Iodo-1H,1H-perfluorohexane [7] [8]. The complete fluorination results in a molecular weight of 445.95 grams per mole, which is 35.98 grams per mole higher than the partially fluorinated compound [9] [10]. This difference stems from the replacement of two hydrogen atoms with two additional fluorine atoms [7] [8].

The fully fluorinated compound exhibits a density of 2.036 grams per cubic centimeter compared to 2.018 grams per cubic centimeter for 1-Iodo-1H,1H-perfluorohexane [6] [11]. The boiling point of perfluorohexyl iodide ranges from 116 to 119 degrees Celsius at 760 millimeters of mercury, while the partially fluorinated analog boils at 133 degrees Celsius at 25 Torr [6] [11].

The complete fluorination in perfluorohexyl iodide eliminates all hydrogen atoms, resulting in enhanced chemical stability and resistance to degradation [9] [10]. The InChI key for perfluorohexyl iodide is BULLJMKUVKYZDJ-UHFFFAOYSA-N, distinguished from the partially fluorinated compound's identifier [9] [10].

Property1-Iodo-1H,1H-perfluorohexanePerfluorohexyl Iodide
Molecular FormulaC6H2F11IC6F13I
Molecular Weight409.97 g/mol445.95 g/mol
Fluorine Atoms1113
Hydrogen Atoms20
Density2.018 g/cm³2.036 g/cm³
CAS Number335-50-2355-43-1

Comparison with 1H,1H,2H,2H-Perfluorohexyl Iodide (C6H4F9I)

1H,1H,2H,2H-Perfluorohexyl iodide, represented by the molecular formula C6H4F9I, contains four hydrogen atoms and nine fluorine atoms, making it less fluorinated than 1-Iodo-1H,1H-perfluorohexane [12] [13]. The molecular weight of this compound is 373.99 grams per mole, which is 35.98 grams per mole less than the undecafluorinated analog [12] [13].

The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane, indicating the specific fluorination pattern with hydrogen atoms retained at the first two carbon positions [12] [13]. The CAS registry number 2043-55-2 distinguishes this compound from other perfluoroalkyl iodides [12] [13].

The presence of four hydrogen atoms in 1H,1H,2H,2H-perfluorohexyl iodide creates different physicochemical properties compared to the more highly fluorinated 1-Iodo-1H,1H-perfluorohexane [12] [13]. The InChI key CXHFIVFPHDGZIS-UHFFFAOYSA-N provides a unique identifier for database searches and chemical information systems [12] [13].

The structural differences among these three compounds demonstrate the impact of fluorination degree on molecular properties and potential applications [14]. The progressive increase in fluorine content correlates with enhanced chemical stability and altered physical characteristics [14].

Structural Representation Methods

Several standardized methods exist for representing the molecular structure of 1-Iodo-1H,1H-perfluorohexane in chemical databases and literature [2]. The two-dimensional structural representation depicts the carbon skeleton with explicit notation of fluorine and iodine substituents, while three-dimensional conformational models provide spatial orientation information [2].

Chemical drawing software and databases utilize various formats to display the molecular structure, including skeletal formulas that emphasize the carbon framework and substituent patterns [2]. The PubChem database provides both two-dimensional and three-dimensional structural representations, enabling visualization of molecular geometry and spatial relationships [2].

Spectroscopic methods contribute to structural characterization, with nuclear magnetic resonance and mass spectrometry providing experimental validation of the proposed molecular structure [4]. The complexity score of 303, calculated using computational methods, reflects the structural intricacy of the heavily substituted fluoroalkyl chain [2].

The topological polar surface area of zero square angstroms indicates the absence of polar functional groups beyond the carbon-iodine bond, consistent with the expected properties of perfluoroalkyl compounds [2]. The molecular representation must account for the stereochemical implications of the multiple fluorine substituents and their influence on molecular conformation [2].

Representation MethodDescriptionApplication
2D Structural FormulaPlanar representation showing bondsChemical databases
3D Conformer ModelSpatial arrangement of atomsMolecular modeling
Skeletal FormulaCarbon backbone with substituentsChemical literature
Ball-and-stick ModelAtomic positions and connectivityEducational materials

InChI and SMILES Notations

The International Chemical Identifier (InChI) for 1-Iodo-1H,1H-perfluorohexane is InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 [1] [2]. This systematic notation provides a unique, non-proprietary identifier that facilitates chemical information exchange across different software platforms and databases [2]. The InChI string encodes the molecular connectivity, stereochemistry, and elemental composition in a standardized format [2].

The corresponding InChI Key, NVPYUCSZZRWYML-UHFFFAOYSA-N, represents a hashed version of the full InChI string, creating a fixed-length identifier suitable for database indexing and rapid molecular searches [1] [2]. This key enables efficient comparison and identification of chemical structures across diverse information systems [2].

The Simplified Molecular Input Line Entry System notation for this compound is C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I [2]. This linear notation describes the molecular structure using a text string that represents atoms and their connectivity patterns [2]. The SMILES format facilitates computer processing of chemical structures and enables automated structure-activity relationship analyses [2].

The canonical SMILES representation maintains consistency across different software implementations, ensuring reproducible molecular identification [2]. These standardized notations support computational chemistry applications, including molecular property prediction and chemical database searching [2].

Both InChI and SMILES notations serve as essential tools for chemical informatics, enabling systematic organization and retrieval of structural information in digital chemical libraries [2]. The adoption of these standards promotes interoperability between different chemical information systems and facilitates collaborative research efforts [2].

Notation SystemIdentifierPurpose
InChIInChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2Unique molecular identifier
InChI KeyNVPYUCSZZRWYML-UHFFFAOYSA-NDatabase indexing
SMILESC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)ILinear structure notation
Canonical SMILESC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)IStandardized format

1-Iodo-1H,1H-perfluorohexane exists as a liquid under standard ambient conditions [1] [2]. The compound presents as a clear, colorless liquid with a characteristic appearance that may occasionally exhibit slight coloration variations [2]. According to product specifications, the compound maintains its liquid state at room temperature, making it suitable for various applications requiring fluid handling properties [2].

The molecular structure of 1-Iodo-1H,1H-perfluorohexane consists of a six-carbon chain where five carbons are fully fluorinated and one carbon bears both fluorine atoms and hydrogen atoms, with an iodine atom attached to the terminal carbon [3] [4]. This structural configuration, represented by the molecular formula C₆H₂F₁₁I, contributes to its unique physical properties and chemical behavior [3] [4].

Melting and Boiling Points

The thermal properties of 1-Iodo-1H,1H-perfluorohexane demonstrate its stability across a moderate temperature range. The compound exhibits a boiling point of 140.6°C at standard atmospheric pressure (760 mmHg) [3] [4]. This boiling point is characteristic of perfluorinated compounds of similar molecular weight and chain length, reflecting the strong carbon-fluorine bonds and the influence of the terminal iodine atom.

Density and Specific Gravity

1-Iodo-1H,1H-perfluorohexane exhibits a notably high density of 1.984 g/cm³ at standard conditions [3] [4]. This elevated density is characteristic of perfluorinated compounds, which typically display densities significantly higher than their hydrocarbon analogs due to the presence of fluorine atoms and the heavy iodine substituent.

The specific gravity of 1-Iodo-1H,1H-perfluorohexane, being essentially equivalent to its density when referenced to water, indicates that this compound is nearly twice as dense as water [3] [4]. This property has important implications for handling, storage, and separation processes, as the compound will readily separate from aqueous phases and settle to the bottom of containers due to its high density.

Solubility Characteristics

The solubility profile of 1-Iodo-1H,1H-perfluorohexane reflects the typical behavior of perfluorinated compounds. The compound demonstrates complete insolubility in water, a characteristic feature of perfluorinated substances due to their hydrophobic and lipophobic nature [5]. This insolubility in aqueous media is attributed to the strong carbon-fluorine bonds and the overall fluorinated structure, which creates a highly non-polar environment incompatible with water molecules.

In contrast to its aqueous insolubility, 1-Iodo-1H,1H-perfluorohexane exhibits solubility in various organic solvents, including chloroform, acetone, and ether [5]. This solubility pattern is consistent with the compound's organic nature and its compatibility with non-polar and moderately polar organic solvents. The solubility in these solvents makes the compound amenable to various synthetic procedures and purification techniques commonly employed in organic chemistry.

Light Sensitivity Properties

1-Iodo-1H,1H-perfluorohexane exhibits notable light sensitivity, a property that requires special consideration during handling and storage [8] [7]. This photosensitivity is primarily attributed to the presence of the carbon-iodine bond, which can undergo photolytic cleavage when exposed to light, particularly ultraviolet radiation.

The light sensitivity necessitates storage in dark conditions to prevent photodegradation [7]. Containers should be kept away from direct sunlight and preferably stored in opaque or amber-colored vessels to minimize light exposure. This precaution is essential for maintaining the compound's integrity and preventing the formation of degradation products that could compromise its purity and performance in applications.

During handling procedures, exposure to intense artificial lighting should be minimized, and laboratory work involving this compound should preferably be conducted under subdued lighting conditions or with appropriate light filters to prevent unwanted photochemical reactions.

PropertyValueReference
Molecular FormulaC₆H₂F₁₁I [3] [4]
Molecular Weight (g/mol)409.967 [3] [4]
CAS Number335-50-2 [3] [4]
Physical StateLiquid [1] [2]
AppearanceClear colorless liquid [2]
Density (g/cm³)1.984 [3] [4]
Boiling Point (°C)140.6 [3] [4]
Melting Point (°C)Not available [3] [4]
Flash Point (°C)54.7 [3] [4]
Vapor Pressure (mmHg at 25°C)7.59 [4]
Refractive Index1.349 [3] [4]
Solubility - WaterInsoluble [5]
Solubility - Organic SolventsSoluble in chloroform, acetone, ether [5]
StabilityStable under recommended conditions [6]
Light SensitivityLight sensitive [8] [7]
Storage TemperatureRoom temperature [7]
Recommended Storage ConditionsKeep in dark place, sealed, dry conditions [7]

XLogP3

5.1

Wikipedia

1-Iodo-1H,1H-perfluorohexane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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